

6-(Dimethylamino)-2-naphthaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(Dimethylamino)-2-naphthaldehyde

Cat. No.: B065881

[Get Quote](#)

An In-depth Technical Guide to 6-(Dimethylamino)-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

6-(Dimethylamino)-2-naphthaldehyde, with the CAS number 173471-71-1, is a versatile organic compound characterized by a naphthalene backbone substituted with a dimethylamino group at the 6-position and an aldehyde group at the 2-position.^{[1][2]} This unique molecular architecture, featuring a strong electron-donating dimethylamino group and a reactive aldehyde functionality, imparts significant fluorescent properties to the molecule. Notably, it exhibits strong solvatochromic behavior, meaning its fluorescence emission is highly sensitive to the polarity of its environment. This characteristic makes it a valuable tool in various scientific and technological applications, particularly in the fields of materials science and biochemistry.

Molecular Structure and Properties

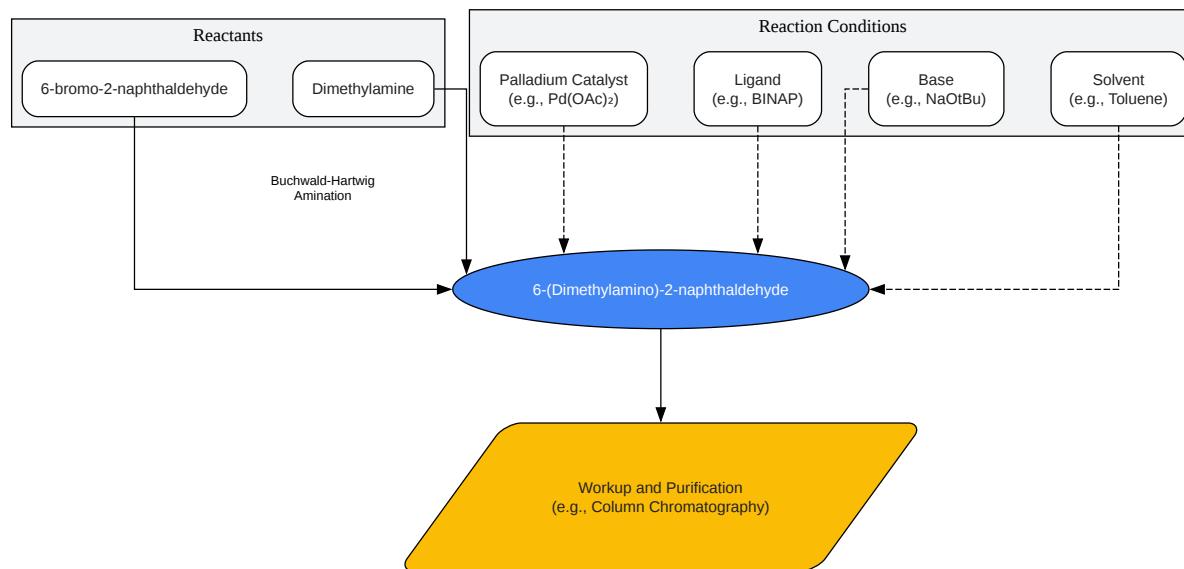
The molecular structure of **6-(Dimethylamino)-2-naphthaldehyde** is depicted below.

Molecular Formula: C₁₃H₁₃NO

Molecular Weight: 199.25 g/mol ^[1]

Canonical SMILES: CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=O[2]

A summary of its key physical and chemical properties is presented in the table below.


Property	Value	Reference
CAS Number	173471-71-1	[1][2]
Molecular Formula	C ₁₃ H ₁₃ NO	[1][2]
Molecular Weight	199.25 g/mol	[1]
Physical Form	Solid	[1]
Boiling Point	370.4 °C at 760 mmHg	[3]
Flashing Point	151.4 °C	[3]
Density	1.15 g/cm ³	[3]
pKa (Predicted)	3.55 ± 0.40	[2]
Storage Temperature	2-8 °C, under inert atmosphere	[1]

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step synthesis protocol for **6-(Dimethylamino)-2-naphthaldehyde** is not readily available in the public domain, a general synthetic strategy involves the formylation of a 6-(dimethylamino)naphthalene precursor or the dimethylamination of a 6-substituted-2-naphthaldehyde. One plausible route, based on common organic synthesis methodologies, is the palladium-catalyzed amination of 6-bromo-2-naphthaldehyde.

Hypothetical Synthesis Workflow from 6-Bromo-2-naphthaldehyde

This diagram illustrates a potential synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis of **6-(Dimethylamino)-2-naphthaldehyde**.

General Experimental Protocol for Metal Ion Sensing

The aldehyde functionality of **6-(Dimethylamino)-2-naphthaldehyde** allows for its use as a precursor in the synthesis of Schiff base fluorescent probes for metal ion detection.

1. Probe Synthesis (General Procedure):

- Dissolve **6-(Dimethylamino)-2-naphthaldehyde** (1 equivalent) in a suitable solvent (e.g., ethanol).
- Add a primary amine (1 equivalent) containing a metal-coordinating moiety.
- The reaction can be catalyzed by a few drops of a weak acid (e.g., acetic acid).
- Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- The resulting Schiff base fluorescent probe can be purified by recrystallization or column chromatography.

2. Fluorescence Titration for Metal Ion Detection:

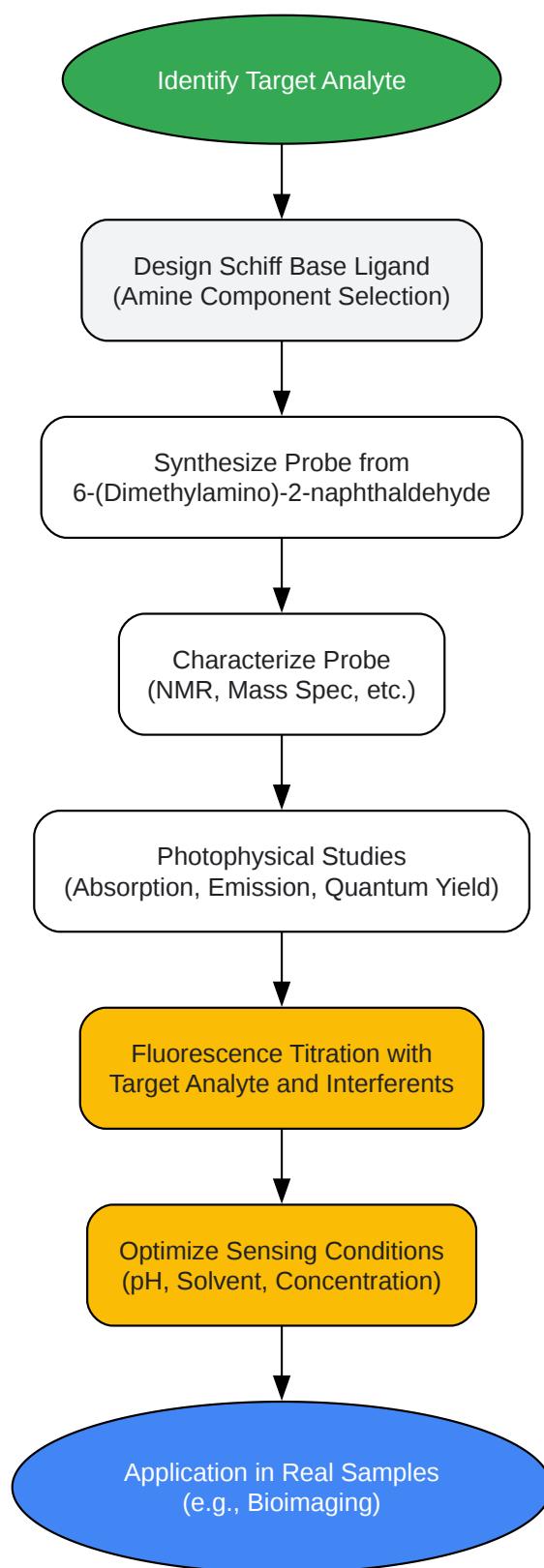
- Prepare a stock solution of the synthesized probe in an appropriate solvent (e.g., DMSO).
- Prepare stock solutions of various metal ions (e.g., in water or a suitable buffer).
- In a cuvette, add the probe solution to a buffered solvent system.
- Record the initial fluorescence spectrum.
- Incrementally add aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.
- A "turn-on" or "turn-off" fluorescence response, or a ratiometric change, indicates binding of the metal ion to the probe.

Applications in Research and Development

The unique photophysical properties of **6-(Dimethylamino)-2-naphthaldehyde** make it a valuable compound in several areas of research and development.

Fluorescent Probes and Sensors

Due to its solvatochromic properties, this molecule and its derivatives are excellent candidates for the development of fluorescent probes to study the microenvironment of biological systems,


such as protein binding sites and lipid membranes. The aldehyde group can be readily functionalized to create probes with high selectivity for specific analytes.

Materials Science and Optoelectronics

6-(Dimethylamino)-2-naphthaldehyde serves as a crucial building block for the synthesis of organic molecules used in Organic Light-Emitting Diodes (OLEDs) and other photoelectric devices. Its fluorescent properties can be fine-tuned to achieve desired emission colors and improve the efficiency of these devices.

Logical Workflow for Fluorescent Sensor Development

The development of a fluorescent sensor based on **6-(Dimethylamino)-2-naphthaldehyde** typically follows a structured workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for developing a fluorescent sensor.

Safety and Handling

6-(Dimethylamino)-2-naphthaldehyde is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[1] It is classified under the GHS07 pictogram for warning.^[1]

Recommended Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place.

Conclusion

6-(Dimethylamino)-2-naphthaldehyde is a valuable and versatile organic compound with significant potential in the development of advanced materials and biochemical tools. Its inherent fluorescent and solvatochromic properties, combined with the reactivity of its aldehyde group, make it a key intermediate for the synthesis of sophisticated molecular probes and optoelectronic materials. Further research into its synthesis and applications is likely to yield innovative solutions in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Dimethylamino)-2-naphthaldehyde | 173471-71-1 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]
- 3. 6-(Dimethylamino)-2-naphthaldehyde, CAS No. 173471-71-1 - iChemical [ichemical.com]
- To cite this document: BenchChem. [6-(Dimethylamino)-2-naphthaldehyde CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065881#6-dimethylamino-2-naphthaldehyde-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com